Ethyl 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoate
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Overview
Description
Ethyl 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoate is a chemical compound that features a trifluoromethyl group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoate typically involves the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with 1H-pyrazole. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic attack of the pyrazole on the carbonyl carbon of the trifluoro-3-oxobutanoate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of eco-friendly catalysts and solvents can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ethyl 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets. The trifluoromethyl group and pyrazole ring can interact with enzymes and proteins, inhibiting their activity or altering their function. These interactions can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,4,4-trifluoro-2-butynoate: Another trifluoromethyl-containing compound with different reactivity and applications.
Ethyl 4,4,4-trifluoro-3-oxobutanoate: A precursor in the synthesis of ethyl 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoate.
Ethyl 4,4,4-trifluoro-3-(3-isopropyl-1H-pyrazol-1-yl)butanoate: A similar compound with an isopropyl group instead of a hydrogen atom on the pyrazole ring.
Uniqueness
This compound is unique due to its specific combination of a trifluoromethyl group and a pyrazole ring. This combination imparts unique chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
ethyl 4,4,4-trifluoro-3-pyrazol-1-ylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2/c1-2-16-8(15)6-7(9(10,11)12)14-5-3-4-13-14/h3-5,7H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVXKDALLQCLOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(F)(F)F)N1C=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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